Spectroscopic Analysis of 2,3-Dichloro-6-nitrobenzoic acid: A Comprehensive Technical Guide
Spectroscopic Analysis of 2,3-Dichloro-6-nitrobenzoic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 2,3-Dichloro-6-nitrobenzoic acid, a substituted aromatic compound of significant interest in synthetic chemistry. As a versatile chemical intermediate, its unambiguous structural confirmation and purity assessment are paramount for its application in pharmaceutical and materials science research. This document delineates the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering both predictive insights based on established principles and detailed, field-tested protocols for its characterization. The causality behind experimental choices is explained to empower researchers in adapting these methodologies.
Introduction and Molecular Structure
2,3-Dichloro-6-nitrobenzoic acid (C₇H₃Cl₂NO₄, Molar Mass: 236.01 g/mol ) is a polysubstituted benzene derivative.[1][2] The unique arrangement of its functional groups—a carboxylic acid, a nitro group, and two chlorine atoms on the aromatic ring—creates a distinct electronic environment that gives rise to a characteristic spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and chlorine atoms, combined with the steric and electronic influence of the carboxylic acid, dictates the chemical behavior and spectral properties of the molecule. Accurate characterization is the bedrock of its reliable use as a building block in the synthesis of more complex molecules.[3][4]
Caption: Molecular Structure of 2,3-Dichloro-6-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Dichloro-6-nitrobenzoic acid, both ¹H and ¹³C NMR are essential for structural verification.
Expertise & Rationale: Predicted ¹H and ¹³C NMR Spectra
The molecular structure features two aromatic protons and seven unique carbon environments. The significant deshielding effects of the ortho nitro and carboxylic acid groups, along with the two chlorine atoms, will push the proton and carbon signals downfield.
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¹H NMR Prediction: The two aromatic protons are on adjacent carbons (C4 and C5) and will appear as an AX spin system. They will split each other into doublets with a typical ortho-coupling constant (³JHH) of ~7-9 Hz. Based on data from analogous compounds like 2,3-dichloronitrobenzene, these protons are expected in the 7.5-8.5 ppm range.[5]
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¹³C NMR Prediction: The spectrum will show seven distinct signals. The carboxylic acid carbonyl carbon (C=O) will be the most downfield, typically >165 ppm.[6] The aromatic carbons directly attached to the electron-withdrawing groups (C1-NO₂, C2-Cl, C3-Cl, C6-COOH) will have their chemical shifts significantly altered compared to unsubstituted benzene.
Experimental Protocol: High-Resolution NMR
This protocol is designed to yield high-quality, unambiguous spectra for structural confirmation.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
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Sample Preparation: Dissolve 10-15 mg of 2,3-Dichloro-6-nitrobenzoic acid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and avoid exchange of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer operating at a minimum proton frequency of 400 MHz.
-
Data Acquisition (¹H NMR):
-
Perform a standard single-pulse experiment (zg30).
-
Set a spectral width of ~16 ppm centered around 8 ppm.
-
Use a 30° pulse angle to ensure adequate relaxation between scans.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1.
-
-
Data Acquisition (¹³C NMR):
-
Perform a proton-decoupled experiment (e.g., zgpg30) to obtain single lines for each carbon.
-
Set a spectral width of ~220 ppm.
-
Acquire several thousand scans as needed to achieve a good signal-to-noise ratio, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectra should be phase-corrected, baseline-corrected, and referenced to the TMS signal at 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is indispensable for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.
Expertise & Rationale: Predicted Vibrational Modes
The FT-IR spectrum of 2,3-Dichloro-6-nitrobenzoic acid will be dominated by absorptions from the carboxylic acid and nitro groups.
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Carboxylic Acid Group: A very broad O-H stretching band is expected from 2500-3300 cm⁻¹ due to hydrogen bonding.[7] A strong, sharp C=O stretching absorption will appear around 1700-1725 cm⁻¹.
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Nitro Group: Two strong bands corresponding to the asymmetric and symmetric stretching of the N-O bonds will be present, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[6]
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Aromatic Ring and C-Cl Bonds: Aromatic C=C stretching will produce peaks in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol: FT-IR Analysis
Objective: To identify the primary functional groups.
Methodology:
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is fast and requires minimal sample preparation.
-
Instrumentation: Use a modern FT-IR spectrometer.
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Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which serves as a structural fingerprint.
Expertise & Rationale: Predicted Ionization and Fragmentation
Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule.
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Molecular Ion: In negative ion mode (ESI-), the most prominent peak will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular mass minus one proton.[8][9] In positive ion mode (ESI+), the protonated molecule [M+H]⁺ may be observed.
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Isotopic Pattern: The presence of two chlorine atoms is a key validation point. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic isotopic cluster for any chlorine-containing ion, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
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Fragmentation: Common fragmentation pathways for nitrobenzoic acids include the loss of small neutral molecules such as H₂O, NO₂, and COOH.[9]
Experimental Protocol: ESI-MS
Objective: To confirm the molecular weight and isotopic distribution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Use instrument settings optimized for small molecules (e.g., appropriate capillary voltage and desolvation gas temperature).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the [M-H]⁻ or [M+H]⁺ ion and confirm that its measured exact mass is within 5 ppm of the theoretical calculated mass. Verify the characteristic isotopic pattern for a dichlorinated compound.
Caption: General workflow for spectroscopic characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.
Expertise & Rationale: Predicted Electronic Transitions
The benzene ring has characteristic π→π* transitions. The presence of the nitro and carboxylic acid groups, which act as chromophores, will cause bathochromic (red) shifts of these absorption bands to longer wavelengths.[10] Based on data for benzoic acid (λmax ~230 nm) and various nitroaromatics, strong absorptions are expected in the 230-280 nm range.[11][12] Weaker n→π* transitions associated with the nitro and carbonyl groups may be observed at longer wavelengths (>300 nm).[11]
Experimental Protocol: UV-Vis Analysis
Objective: To determine the absorption maxima (λmax).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to an approximate concentration of 1-10 µg/mL.[12]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to serve as a blank. Fill a second cuvette with the sample solution.
-
Scan the sample from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Summary of Predicted Spectroscopic Data
The following table summarizes the key predicted data points for the comprehensive characterization of 2,3-Dichloro-6-nitrobenzoic acid.
| Technique | Parameter | Predicted Value/Observation | Rationale/Comments |
| ¹H NMR | Chemical Shift (δ) | ~7.5 - 8.5 ppm (2H, two doublets) | Aromatic protons in a highly electron-deficient ring. |
| Coupling Constant (J) | ³JHH ≈ 7-9 Hz | Ortho coupling between adjacent protons. | |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C=O) | Carboxylic acid carbonyl carbon. |
| ~120-150 ppm (6C) | Aromatic carbons, shifts influenced by substituents. | ||
| FT-IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | Hydrogen-bonded carboxylic acid. |
| C=O Stretch | 1700-1725 cm⁻¹ (strong, sharp) | Carboxylic acid carbonyl. | |
| NO₂ Asymm. Stretch | 1520-1560 cm⁻¹ (strong) | Nitro functional group. | |
| NO₂ Symm. Stretch | 1340-1380 cm⁻¹ (strong) | Nitro functional group. | |
| Mass Spec. | [M-H]⁻ (ESI-) | m/z ≈ 234.94 | Deprotonated molecular ion. |
| Isotopic Pattern | M, M+2, M+4 peaks (9:6:1 ratio) | Signature of a dichlorinated compound. | |
| UV-Vis | λmax | ~230-280 nm | π→π* transitions of the substituted aromatic ring. |
Conclusion
The structural elucidation of 2,3-Dichloro-6-nitrobenzoic acid requires a multi-faceted spectroscopic approach. By systematically applying NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy and correlating the resulting data, researchers can achieve an unambiguous confirmation of its identity and purity. The predictive insights and detailed protocols provided in this guide serve as a robust foundation for scientists in drug development and chemical research, ensuring the integrity of their work from the foundational level of starting materials.
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